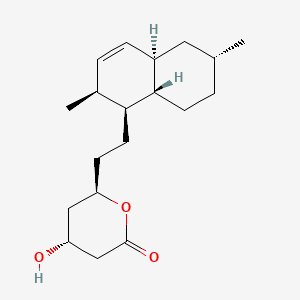

Dihydromonacolin L

概要

説明

Dihydromonacolin L is a pyranone compound obtained by selective hydrogenation of the 4a,5-double bond in monacolin L . It is a structural analog of monacolins, which are known for their cholesterol-lowering properties. This compound is a key intermediate in the biosynthesis of lovastatin, a widely used statin for reducing serum cholesterol levels .

準備方法

Synthetic Routes and Reaction Conditions

Dihydromonacolin L is synthesized through the highly reducing iterative polyketide synthase (HR-iPKS) pathway. The enzyme lovastatin nonaketide synthase (LovB) partners with an enoyl reductase (LovC) to construct this compound . The process involves multiple polyketide synthetic cycles with about 35 steps .

Industrial Production Methods

Industrial production of this compound typically involves fermentation using the filamentous fungus Aspergillus terreus . The fermentation process is optimized by adjusting culture media and environmental conditions to enhance the yield of this compound .

化学反応の分析

Types of Reactions

Dihydromonacolin L undergoes various chemical reactions, including:

Oxidation: Conversion to monacolin J by cytochrome P450 monooxygenase (LovA).

Hydrolysis: Formation of this compound acid by hydrolysis of the pyranone ring.

Common Reagents and Conditions

Oxidation: Typically involves cytochrome P450 enzymes under aerobic conditions.

Hydrolysis: Requires acidic or basic conditions to cleave the pyranone ring.

Major Products

Monacolin J: Formed through oxidation.

This compound acid: Formed through hydrolysis.

科学的研究の応用

Dihydromonacolin L has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of lovastatin and other statins.

Biology: Studied for its role in the biosynthesis of cholesterol-lowering compounds.

Medicine: Investigated for its potential cholesterol-lowering effects and antioxidant properties.

Industry: Utilized in the production of statins through fermentation processes.

作用機序

Dihydromonacolin L exerts its effects by inhibiting the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase (HMG-CoA reductase), which is the rate-limiting enzyme in cholesterol biosynthesis . This inhibition reduces the production of cholesterol in the liver, leading to lower serum cholesterol levels .

類似化合物との比較

Similar Compounds

Monacolin L: The precursor to dihydromonacolin L.

Monacolin J: An oxidation product of this compound.

Compactin: Another statin with a similar mechanism of action.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of lovastatin. Its selective hydrogenation of the 4a,5-double bond in monacolin L distinguishes it from other monacolins .

生物活性

Dihydromonacolin L (DML) is a compound derived from the fermentation of certain fungi, particularly Aspergillus species, and is closely related to the well-known cholesterol-lowering agent lovastatin. This article explores the biological activity of DML, focusing on its biosynthesis, pharmacological properties, and potential therapeutic applications.

1. Biosynthesis of this compound

This compound is synthesized through a complex biosynthetic pathway involving multiple enzymes. The key steps include:

- Polyketide Synthase Activity : The initial synthesis of DML involves the polyketide synthase (PKS) enzyme, LovB, which catalyzes the formation of the nonaketide backbone from acetyl-CoA and malonyl-CoA precursors .

- Enzymatic Conversions : Subsequent enzymatic reactions convert DML into other biologically active compounds such as monacolin L and monacolin J. The cytochrome P450 enzyme LovA has been identified as crucial for these transformations, specifically catalyzing hydroxylation and oxidation reactions .

2. Pharmacological Properties

This compound exhibits several pharmacological activities, primarily related to its role as a cholesterol biosynthesis inhibitor:

- Cholesterol-Lowering Effects : Similar to lovastatin, DML inhibits HMG-CoA reductase, an enzyme pivotal in cholesterol synthesis. This action has been demonstrated in various studies where DML reduced cholesterol levels in vitro and in vivo models .

- Antimicrobial Activity : Recent research indicates that DML possesses antimicrobial properties against various pathogens. In silico studies have shown its potential effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) .

Case Study 1: Cholesterol Reduction

A study involving hyperlipidemic rats demonstrated that administration of DML resulted in significant reductions in total cholesterol and low-density lipoprotein (LDL) levels. The mechanism was attributed to the inhibition of HMG-CoA reductase activity, with results showing a decrease of up to 30% in serum cholesterol levels after 4 weeks of treatment .

Case Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial efficacy of DML against several pathogenic strains. The results indicated that DML exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli, suggesting its potential as a natural antimicrobial agent .

4. Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Cholesterol Inhibition | Decreased LDL levels by 30% | |

| Antimicrobial Activity | MIC against S. aureus: 32 µg/mL | |

| Biosynthesis Pathway | Involves LovB and LovA enzymes |

5. Conclusion

This compound represents a promising compound with significant biological activity, particularly in cholesterol management and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic uses.

特性

IUPAC Name |

(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNDLYBQPUJADV-VCWNUMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86827-77-2 | |

| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。